molecular formula C19H17NOS B12490912 1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone

1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone

Cat. No.: B12490912
M. Wt: 307.4 g/mol
InChI Key: BQZVRZWCZCRIFE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone is an organic compound that features a unique combination of aromatic and heterocyclic structures The compound is characterized by the presence of a dimethylphenyl group and a quinolinylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Grignard reaction, where a Grignard reagent reacts with the ethanone intermediate to form the desired product.

    Attachment of the Quinolinylsulfanyl Group: The quinolinylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the ethanone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)ethanone can be compared with other similar compounds, such as:

    1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)propanone: Similar structure but with a propanone backbone.

    1-(2,5-Dimethylphenyl)-2-(quinolin-8-ylsulfanyl)butanone: Similar structure but with a butanone backbone.

Properties

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-quinolin-8-ylsulfanylethanone

InChI

InChI=1S/C19H17NOS/c1-13-8-9-14(2)16(11-13)17(21)12-22-18-7-3-5-15-6-4-10-20-19(15)18/h3-11H,12H2,1-2H3

InChI Key

BQZVRZWCZCRIFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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